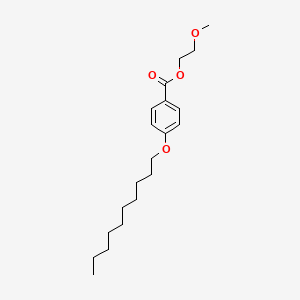

2-Methoxyethyl 4-(decyloxy)benzoate

Beschreibung

2-Methoxyethyl 4-(decyloxy)benzoate is a liquid crystalline compound characterized by a benzoate core substituted with a decyloxy (C10 alkoxy) group at the 4-position and a 2-methoxyethyl ester at the 1-position. Its molecular structure combines a rigid aromatic core with flexible alkyl and alkoxy chains, enabling mesomorphic behavior. This compound is primarily utilized in liquid crystal elastomers (LCEs) and polymer-dispersed liquid crystal (PDLC) systems due to its ability to self-assemble into ordered phases and respond to external stimuli such as temperature or light .

Eigenschaften

CAS-Nummer |

93755-45-4 |

|---|---|

Molekularformel |

C20H32O4 |

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

2-methoxyethyl 4-decoxybenzoate |

InChI |

InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-15-23-19-13-11-18(12-14-19)20(21)24-17-16-22-2/h11-14H,3-10,15-17H2,1-2H3 |

InChI-Schlüssel |

KZDQUMHYWRUDNF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(decyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-(decyloxy)benzoic acid with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of 2-Methoxyethyl 4-(decyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyethyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The benzylic position of the compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for ester reduction.

Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.

Major Products

The major products formed from these reactions include benzoic acids, alcohols, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Methoxyethyl 4-(decyloxy)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The decyloxy group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Alkoxy Chain Length Variations

Compounds with varying terminal alkoxy chain lengths (e.g., hexyloxy, octyloxy, decyloxy, dodecyloxy) exhibit distinct mesomorphic properties. For example:

Key Findings :

- Longer alkoxy chains (e.g., decyloxy) broaden the mesophase range and enhance thermal stability due to increased van der Waals interactions between alkyl chains.

- The decyloxy chain in 2-methoxyethyl 4-(decyloxy)benzoate balances flexibility and rigidity, enabling a stable nematic or smectic phase at room temperature .

Ester Group Modifications

Key Findings :

- The 2-methoxyethyl group enhances solubility in polar solvents compared to acryloyloxy derivatives, which are tailored for polymerization .

Cross-Linker Compatibility in Elastomers

When incorporated into polysiloxane-based LCEs, 2-methoxyethyl 4-(decyloxy)benzoate exhibits distinct behavior compared to biphenyl or azo-based monomers:

Data Tables for Critical Comparisons

Table 1: Mesomorphic Properties of Selected Benzoate Derivatives

Table 2: Solubility and Reactivity

| Compound | Solubility in DCM | Polymerization Potential | Reference |

|---|---|---|---|

| 2-Methoxyethyl 4-(decyloxy)benzoate | High | Low | |

| 1,4-Phenylene bis(4-(acryloyloxy)benzoate) | Moderate | High |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.